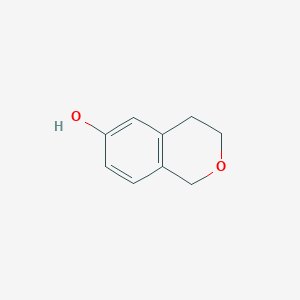

Isochroman-6-ol

Description

Structure

3D Structure

Propriétés

IUPAC Name |

3,4-dihydro-1H-isochromen-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c10-9-2-1-8-6-11-4-3-7(8)5-9/h1-2,5,10H,3-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXPMZDNYHFWZJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC2=C1C=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

412338-41-1 | |

| Record name | 3,4-dihydro-1H-2-benzopyran-6-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Isochroman 6 Ol and Derivatives

Strategies for Isochroman (B46142) Ring System Construction

The synthesis of the isochroman core is predominantly achieved through cyclization reactions that form the characteristic pyran ring fused to a benzene (B151609) ring. Key strategies include the Oxa-Pictet-Spengler reaction, intramolecular Friedel-Crafts reactions, and halo-cycloacetalization methods.

The Oxa-Pictet-Spengler reaction is a powerful and versatile method for synthesizing isochroman derivatives. conicet.gov.ar This reaction involves the acid-promoted condensation of a β-arylethyl alcohol with a carbonyl compound, such as an aldehyde or ketone, to form the isochroman ring system. researchgate.netresearchgate.net The reaction proceeds through a hemiacetal intermediate, which then undergoes an intramolecular electrophilic aromatic substitution to yield the final product. liv.ac.uk Various Brønsted and Lewis acids, including HCl, p-toluenesulfonic acid, and metal triflates like Bi(OTf)₃ and Fe(OTf)₂, have been employed to catalyze this transformation. conicet.gov.arresearchgate.netliv.ac.uk The choice of catalyst can significantly influence reaction conditions and yields. For instance, iron(II) triflate has been shown to be a highly efficient catalyst for this reaction under mild conditions, with water being the only byproduct. liv.ac.uk

The general mechanism for the acid-catalyzed Oxa-Pictet-Spengler reaction is depicted below:

Step 1: Protonation of the carbonyl component by the acid catalyst.

Step 2: Nucleophilic attack of the hydroxyl group of the β-arylethyl alcohol on the activated carbonyl carbon to form a hemiacetal intermediate.

Step 3: Formation of an oxocarbenium ion via loss of water.

Step 4: Intramolecular electrophilic attack of the aromatic ring onto the oxocarbenium ion (cyclization).

Step 5: Deprotonation to regenerate the aromatic system and yield the isochroman product.

A variety of substituted isochromans can be synthesized using this method, with electron-rich β-arylethanols generally showing higher reactivity. liv.ac.uk The reaction conditions, such as solvent and temperature, are optimized based on the specific substrates and catalyst used. semanticscholar.org

Table 1: Comparison of Catalysts in Oxa-Pictet-Spengler Reaction

| Catalyst | Typical Conditions | Advantages | Reference(s) |

|---|---|---|---|

| Brønsted Acids (HCl, TfOH) | High temperatures, organic solvents | Readily available | conicet.gov.arsemanticscholar.org |

| Lewis Acids (AlCl₃, SnCl₄) | Anhydrous conditions | High reactivity | researchgate.net |

| Metal Triflates (Bi(OTf)₃, Fe(OTf)₂) | Mild temperatures (e.g., 70°C), toluene (B28343) | High yields, can be tolerant to water | researchgate.netliv.ac.uk |

In the pursuit of more environmentally benign synthetic methods, zeolites have emerged as effective heterogeneous catalysts for the Oxa-Pictet-Spengler reaction. conicet.gov.ar Specifically, a modified small-pore clinoptilolite-type zeolite, Ersorb-4 (E4a), has been demonstrated to be an efficient promoter for the synthesis of 1-substituted isochromans. conicet.gov.arrsc.org This method is noted for being simple, inexpensive, and environmentally friendly, affording isochromans in high yields. rsc.org

The reaction is typically carried out by refluxing the β-arylethanol and the carbonyl compound in a solvent like toluene in the presence of the E4a zeolite. conicet.gov.ar The acidic sites within the zeolite are believed to promote the reaction, and its porous structure can help remove the water generated during the cyclization, thus driving the equilibrium towards the product. conicet.gov.ar The optimal reaction times vary depending on whether the carbonyl component is an aromatic aldehyde, an aliphatic aldehyde, or a ketone. conicet.gov.ar A proposed two-step mechanism for the zeolite-catalyzed reaction involves an initial electrophilic aromatic substitution to form a diol intermediate, which then dehydrates to yield the isochroman. conicet.gov.ar

A significant recent advancement in the Oxa-Pictet-Spengler reaction is the use of epoxides as surrogates for aldehydes. rsc.org This approach is particularly valuable as it allows for the in situ generation of aldehydes, including unstable or difficult-to-handle aliphatic aldehydes, via a Meinwald rearrangement. rsc.orgrsc.org The reaction is effectively promoted by hexafluoroisopropanol (HFIP) as the solvent, which facilitates both the initial epoxide rearrangement and the subsequent cyclization. rsc.orgresearchgate.net

This methodology has substantially broadened the scope of the Oxa-Pictet-Spengler reaction, enabling the use of a wider variety of electrophiles, such as those equivalent to ketones and phenylacetyl aldehydes. researchgate.netscispace.com It also accommodates a broader range of nucleophiles, including more substituted β-phenylethanols. researchgate.net The reactions are often rapid, occurring at room temperature in under an hour. rsc.orgscispace.com This method provides access to densely functionalized isochromans that were previously difficult to synthesize using traditional protocols. rsc.org

Achieving stereocontrol in the Oxa-Pictet-Spengler reaction to produce chiral isochroman derivatives is a challenging but important goal. A highly enantioselective catalytic version of this reaction has been developed using a nitrated confined imidodiphosphoric acid catalyst. acs.org This organocatalytic approach provides access to substituted isochroman derivatives from both aliphatic and aromatic aldehydes with high yields and excellent enantioselectivities. acs.org

Furthermore, stereoselective synthesis of isochromans has been achieved by utilizing chiral starting materials. For example, a highly efficient stereoselective synthesis of sugar-fused 1,2-annulated isochromans has been reported using the Oxa-Pictet-Spengler cyclization. rsc.org In this method, glucal and galactal derived C2-hydroxy-α-C-aryl glycosides undergo cyclization to produce the target molecules with good yields and high diastereoselectivity. rsc.org Another strategy involves the use of silicon-containing substrates, where the silicon group acts as a stereocontrol element to direct the cyclization, yielding 1,3-syn-1,3,4-trisubstituted isochromans with high selectivity. conicet.gov.ar

The intramolecular Friedel-Crafts reaction is another key strategy for the construction of the isochroman ring system and its more complex derivatives. clockss.org This reaction involves the cyclization of a suitable precursor bearing an electrophilic center onto an aromatic ring. For instance, a Lewis acid-promoted intramolecular Friedel-Crafts reaction of an enynone has been used to form a tricyclic system containing the isochroman moiety. clockss.org

In a different application, a diastereoselective synthesis of CF₃-substituted spiroisochromans was developed through a sequence involving an intramolecular Friedel-Crafts reaction. acs.org In this cascade, an isochromene intermediate is formed, which then undergoes the Friedel-Crafts cyclization to generate the final spirocyclic product. acs.org The reaction conditions, including the choice and amount of catalyst, can be tuned to favor the formation of either the intermediate isochromene or the final spiroisochroman. acs.org Additionally, isochroman products from Oxa-Pictet-Spengler reactions can be further functionalized in situ via subsequent intramolecular Friedel-Crafts reactions, demonstrating the versatility of these combined methods. scispace.com

Halo-cycloacetalization presents an alternative route to isochroman derivatives. A diastereoselective halo-cycloacetalization of olefinic aldehydes with alcohols has been developed using N-haloamides as the halogenating agents. researchgate.net This method is notable for proceeding under mild conditions and without the need for an external catalyst. researchgate.net The reaction is believed to proceed via the formation of a three-membered haliranium ion from the olefin, followed by an intramolecular attack by the oxygen of the aldehyde, which has formed a hemiacetal with the alcohol. This sequence leads to the formation of the isochroman ring with a halogen substituent, which can be useful for further synthetic transformations. researchgate.net The method is compatible with various substituted olefinic aldehydes and different alcohols, providing efficient access to isochroman derivatives. researchgate.netresearchgate.net

Epoxides as Aldehyde Surrogates in Oxa-Pictet-Spengler Reactions

Electrochemical α-C(sp³)–H/N–H Cross-Coupling for Isochroman-Azole Conjugates

A novel and efficient method for creating isochroman-azole hybrid molecules involves an electrochemical α-C(sp³)–H/N–H cross-coupling reaction. mdpi.comnih.gov This approach is notable for its mild reaction conditions, proceeding at room temperature and open to the air without the need for chemical oxidants or metal catalysts. mdpi.comnih.gov The process facilitates a direct dehydrogenative coupling of an isochroman's α-C(sp³)–H bond with an azole's N–H bond, yielding the desired conjugates in moderate to excellent yields. mdpi.comresearchgate.net

This electrochemical strategy represents a significant advancement over traditional methods that often require transition metal catalysts and/or an excess of oxidants, thereby increasing chemical waste and cost. mdpi.com The reaction is versatile, accommodating various substituted indazoles and isochromans. mdpi.com Cyclic voltammetry and control experiments suggest that the mechanism may involve both radical coupling and nucleophilic addition pathways. mdpi.comnih.govresearchgate.net This method provides a green and efficient pathway for synthesizing novel hybrid molecules with potential biological activities. mdpi.com

Below is a table summarizing the optimization of reaction conditions for this electrochemical coupling.

| Entry | Current (mA) | Time (h) | Additive (1.5 equiv) | Solvent | Yield (%) |

| 1 | 7.5 | 5 | TfOH | MeCN | 78 |

| 2 | 10 | 3 | TfOH | MeCN | 85 |

| 3 | 12.5 | 2.5 | TfOH | MeCN | 81 |

| 4 | 10 | 3 | MsOH | MeCN | 82 |

| 5 | 10 | 3 | TsOH | MeCN | 65 |

| 6 | 10 | 3 | TfOH | CH3NO2 | 70 |

| 7 | 10 | 3 | TfOH | DCE | 55 |

| Data derived from studies on the electrochemical coupling of isochroman (1a) and indazole (2a). researchgate.net |

Functionalization and Derivatization Strategies at the Isochroman-6-ol Core

The functionalization of the pre-formed this compound nucleus is critical for developing derivatives with specific properties. Research has focused on achieving high levels of control over where and how new functional groups are introduced.

Regioselective Functionalization

Regioselective functionalization allows for the modification of a specific position on the isochroman ring. Transition-metal catalysis is a powerful tool for achieving such selectivity. researchgate.netmemphis.edu For instance, direct C-H functionalization adjacent to the oxygen atom of the isochroman ring can be achieved. acs.orgacs.org Iron and copper catalysts have been successfully employed for the methoxyphenylation of isochroman. acs.org

Another strategy involves using the inherent directing capabilities of functional groups on the aromatic portion of the molecule. Aromatic carboxylic acids, for example, can act as directing groups in transition-metal-catalyzed C-H functionalization, although this often targets the ortho positions. researchgate.net The development of catalysts that can selectively functionalize other positions, such as the para position, remains a significant challenge but is an area of active research. memphis.edu Iron(III) triflimide has emerged as a potent catalyst for the regioselective halogenation of activated arenes, typically favoring the para-position. thieme-connect.de

Stereoselective Synthesis of this compound Enantiomers and Diastereomers

The creation of specific stereoisomers (enantiomers and diastereomers) is crucial, as the three-dimensional structure of a molecule often dictates its activity. ethz.chsaskoer.ca Stereoselective synthesis aims to produce a single desired stereoisomer from multiple possibilities. ethz.chsaskoer.ca

For isochromans, stereoselectivity can be achieved through various methods. The oxa-Pictet–Spengler cyclization of arylethanols with aldehydes is a key reaction for forming the isochroman ring system. mdpi.comrsc.org By using chiral starting materials, such as optically active 1-arylpropan-2-ol derivatives, it is possible to synthesize optically active isochromans. mdpi.com For example, the cyclization of an (S)-1-aryl-2-propanol derivative with an aldehyde can lead to diastereomeric isochroman products (e.g., cis and trans isomers), which can then be separated. mdpi.com The absolute configuration of the newly formed stereocenters can often be controlled and determined through techniques like Nuclear Overhauser Effect (NOE) correlation. mdpi.com

Another approach involves the stereoselective preparation of isochromans from enantioenriched o-tolylaziridines. researchgate.net The lithiation of these aziridines, followed by reaction with electrophiles and subsequent cyclization, can yield isochromans with defined stereochemistry. researchgate.net

Synthesis of Biaryl-Type Isochroman Dimers and Heterodimers

A significant area of isochroman derivatization is the synthesis of biaryl-type dimers and heterodimers, where two isochroman units or an isochroman and another aryl unit are linked. mdpi.comresearchgate.netnih.gov These complex structures can possess both central chirality (at stereogenic carbons) and axial chirality (due to restricted rotation around the biaryl bond). mdpi.comresearchgate.net

The Suzuki-Miyaura cross-coupling reaction is a powerful method for stereoselectively synthesizing these dimers. mdpi.comresearchgate.netresearcher.life This reaction typically involves coupling an optically active isochroman boronic acid derivative with an aryl halide partner (or vice versa). mdpi.com For instance, the coupling of a 5-boronic ester isochroman derivative with a 5-iodo-isochroman derivative can produce 5,5'-linked bis-isochromans. mdpi.com This approach provides access to heterodimers containing a stereogenic ortho-trisubstituted biaryl axis and multiple chirality centers. mdpi.comnih.govresearcher.life The reaction can produce atropodiastereomers (diastereomers resulting from axial chirality), which can often be separated by chromatography. mdpi.com

The table below details an example of a Suzuki-Miyaura coupling for the synthesis of biaryl-type isochroman heterodimers.

| Isochroman Coupling Partner 1 | Isochroman Coupling Partner 2 | Catalyst / Ligand | Product Atropodiastereomers | Diastereomeric Ratio |

| cis-(1R,3S)-17 (Iodo-isochroman) | (S)-8 (Boronic ester) | Pd(OAc)2 / Xantphos | (aR,1R,3S,2′S)-19 and (aS,1R,3S,2′S)-19 | 1.0 : 6.1 |

| Data derived from a study on the synthesis of stereoisomeric biaryl-type bis-isochroman heterodimers. mdpi.com |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry, which aim to reduce waste, use safer chemicals, and improve energy efficiency, are increasingly being applied to the synthesis of isochromans. semanticscholar.orgacs.orgnih.govpurkh.com

The electrochemical α-C(sp³)–H/N–H cross-coupling reaction described previously is a prime example of a green synthetic method. mdpi.comnih.gov By using electricity as a "reagent," it eliminates the need for chemical oxidants and metal catalysts, which reduces waste and avoids the use of hazardous and expensive materials. mdpi.comacs.org The reaction's mild conditions (room temperature) also contribute to its energy efficiency. mdpi.comnih.gov

Another green approach involves the use of recyclable, heterogeneous catalysts. rsc.org A Keggin-type heteropolyacid has been used to create an ionic liquid catalyst for the oxa-Pictet–Spengler cyclization. rsc.org This reaction was performed in dimethyl carbonate (DMC), a green solvent, to produce various substituted isochromans in excellent yields. rsc.org A key advantage of this system is the catalyst's recyclability; it can be reused at least eight times without a significant drop in activity, aligning with the green chemistry principles of waste prevention and catalysis. rsc.orgacs.org These methods represent a shift away from traditional syntheses that often use corrosive Brønsted acids or expensive, non-recyclable Lewis acid catalysts and hazardous solvents like toluene or benzene. rsc.org

Medicinal Chemistry and Pharmacological Investigations of Isochroman 6 Ol Derivatives

Structure-Activity Relationship (SAR) Studies of Isochroman-6-ol Analogues

The biological activity of isochroman (B46142) derivatives is intricately linked to their chemical structure. Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for optimizing lead compounds to enhance their efficacy and selectivity. For this compound analogues, SAR studies have provided valuable insights into how different substituents and functional groups influence their pharmacological effects. core.ac.ukresearchgate.net

The nature and position of substituents on the isochroman ring system play a pivotal role in determining the biological activity of these compounds. Research has shown that both electron-donating and electron-withdrawing groups can significantly modulate the pharmacological profile of isochroman derivatives. journals.co.za

For instance, the introduction of various substituents at different positions on the isochroman framework can influence properties such as lipophilicity and electronic distribution, which in turn affects how the molecule interacts with biological targets. nih.gov Studies on isochromanquinones have suggested that electronic effects of substituents at the C-6 position can influence their biological activity profile. journals.co.za The presence of an electron-donating group at a position para to the C(1)-O bond is thought to facilitate the opening of the pyran ring, a key step in their proposed mechanism of action. journals.co.za

Furthermore, the type of substituent can direct the molecule towards specific biological activities. For example, certain substitutions can enhance antimicrobial or antitumor properties, while others may bolster neuroprotective effects. vulcanchem.com The strategic placement of substituents is therefore a key consideration in the design of novel isochroman-based therapeutic agents. rsc.orgnih.gov

Table 1: Influence of Substituents on the Biological Activity of Isochroman Derivatives

| Compound/Derivative | Substituent(s) | Observed Biological Activity | Reference |

|---|---|---|---|

| Isochromanquinones | Electron-donating group at C-6 | Potential influence on biological activity profile | journals.co.za |

| 3-Phenylisochroman-8-ol | Phenyl group at C-3 | Antimicrobial activity against Staphylococcus aureus | vulcanchem.com |

| 6-Methoxyisochroman-8-ol | Methoxy group at C-6 | Antimicrobial activity against Pseudomonas aeruginosa | vulcanchem.com |

This table is for illustrative purposes and summarizes findings from various studies on isochroman derivatives, not exclusively this compound.

The presence and number of hydroxyl (-OH) groups are critical determinants of the biological activity of this compound and its analogues. researchgate.netresearchgate.net Hydroxyl groups can participate in hydrogen bonding, a key interaction for binding to biological targets such as enzymes and receptors. They also contribute to the antioxidant properties of these molecules by acting as hydrogen donors to neutralize free radicals. researchgate.net

Studies on hydroxy-1-aryl-isochromans have demonstrated a direct correlation between the number of free hydroxyl moieties and their reducing and radical-scavenging activities. researchgate.net For example, derivatives with two, three, and four hydroxyl groups showed higher activity against mitochondrial lipid peroxidation compared to the non-hydroxylated analogue. nih.govresearchgate.net This highlights the importance of the degree of hydroxylation in the antioxidant capacity of these compounds.

However, the influence of hydroxyl groups can be complex. In some instances, a higher degree of hydroxylation does not necessarily translate to enhanced activity for all biological endpoints. For example, a non-hydroxylated isochroman derivative was found to be a potent inhibitor of nitric oxide production in microglia, whereas its hydroxylated counterparts were less effective. nih.govresearchgate.net This suggests that while hydroxyl groups are generally beneficial for antioxidant activity, their impact on other biological processes may vary. kagawa-u.ac.jp

Influence of Substituents on Biological Activity

Biological Activities and Therapeutic Potential

This compound derivatives have been investigated for a range of pharmacological activities, with a significant focus on their anti-inflammatory effects. core.ac.ukresearchgate.netresearchgate.net The ability of these compounds to modulate key inflammatory pathways underscores their potential as therapeutic agents for inflammatory diseases.

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is a hallmark of many diseases. Isochroman derivatives have demonstrated notable anti-inflammatory properties in various experimental models. core.ac.ukresearchgate.netresearchgate.netresearchgate.net These effects are often attributed to their antioxidant and radical-scavenging activities, as reactive oxygen species (ROS) are known to play a role in the inflammatory process. researchgate.net

Compounds such as 1-phenyl-6,7-dihydroxy-isochroman have been shown to modulate the production of key inflammatory mediators. researchgate.net The anti-inflammatory activity of isochroman derivatives has been observed in various contexts, including their ability to inhibit platelet aggregation induced by inflammatory stimuli. researchgate.net

A key aspect of the anti-inflammatory action of this compound derivatives involves their ability to modulate the production of pro-inflammatory cytokines. core.ac.ukresearchgate.net Cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) are central players in the inflammatory cascade. mdpi.comthermofisher.com

Research has shown that certain isochroman derivatives can significantly inhibit the production of these cytokines. For example, some derivatives have been found to suppress the lipopolysaccharide (LPS)-induced production of IL-6 and TNF-α in immune cells. researchgate.net The inhibition of these key pro-inflammatory mediators suggests a direct mechanism by which these compounds can attenuate the inflammatory response.

The modulation of cytokine production is a critical therapeutic target for many inflammatory conditions. mdpi.com The ability of isochroman derivatives to interfere with these signaling pathways highlights their potential for the development of novel anti-inflammatory drugs.

The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune system by triggering the maturation and release of pro-inflammatory cytokines IL-1β and IL-18. researchgate.net Aberrant activation of the NLRP3 inflammasome is implicated in a wide range of inflammatory diseases. biospective.comfrontiersin.org

Recent studies have indicated that isochroman derivatives may exert their anti-inflammatory effects through the inhibition of NLRP3 inflammasome activation. researchgate.net By targeting this key inflammatory signaling platform, these compounds can effectively block the downstream cascade of inflammatory events. The inhibition of NLRP3 inflammasome assembly and subsequent reduction in IL-1β release represents a significant mechanism for the anti-inflammatory properties of certain isochroman derivatives. frontiersin.org

Table 2: Summary of Anti-inflammatory Activities of Isochroman Derivatives

| Activity | Mechanism | Key Molecules Involved | Reference |

|---|---|---|---|

| Modulation of Cytokine Production | Inhibition of pro-inflammatory cytokine synthesis and release. | IL-1β, IL-6, TNF-α | core.ac.ukresearchgate.netresearchgate.net |

Anti-inflammatory Properties

Suppression of Signaling Pathways (e.g., NF-κB, JNK MAPK)

The nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways are crucial regulators of cellular responses to external stimuli and are implicated in inflammatory processes. epain.orgnih.gov The activation of these pathways, including the c-Jun N-terminal kinase (JNK) and p38 MAPK, is associated with the production of pro-inflammatory cytokines. epain.orgfrontiersin.org

Derivatives of isochroman have been investigated for their potential to modulate these signaling cascades. For instance, the isochroman derivative scutellarin (B1681692) has been shown to inhibit the NF-κB and MAPK signaling pathways. researchgate.net This inhibition was demonstrated by a reduction in the phosphorylation of key proteins in these pathways, such as p65, p38, and JNK. researchgate.net The regulation of these signaling pathways is complex, with interactions between different components. For example, the inhibition of ERK and NF-κB can lead to an upregulation of the transcription factor C/EBPβ and the microRNA let-7f, which are involved in immune responses. nih.gov The timing and interplay of the activation of these pathways, including crosstalk with other signaling routes like PI3K/AKT, are critical in determining the cellular outcome. nih.gov

Antioxidant and Radical Scavenging Activities

This compound and its derivatives have demonstrated notable antioxidant and radical scavenging properties. researchgate.netnih.gov These compounds are recognized for their potential to counteract the damaging effects of reactive oxygen species (ROS).

The antioxidant activity of isochroman derivatives is largely attributed to their ability to scavenge free radicals. nih.gov The number and position of hydroxyl groups on the isochroman structure are critical determinants of this activity. mdpi.com The primary mechanisms by which these compounds exert their antioxidant effects include hydrogen atom transfer (HAT), single electron transfer followed by proton transfer (SET-PT), and sequential proton loss electron transfer (SPLET). mdpi.comresearchgate.net In non-polar environments, the HAT mechanism is often favored, while the SPLET mechanism is more prominent in polar solvents. mdpi.com

Studies comparing isochroman derivatives with varying degrees of hydroxylation have shown a direct correlation between the number of hydroxyl groups and the radical scavenging capacity. For example, an isochroman derivative with four hydroxyl groups (ISO-4) was found to be a more potent scavenger of the artificial radical DPPH and superoxide (B77818) radicals compared to derivatives with fewer or no hydroxyl groups. nih.gov Similarly, the reducing and radical-scavenging activities of hydroxytyrosol (B1673988) (HT)-isochromans are related to the number of free hydroxyl moieties. researchgate.netnih.gov

The antioxidant potential of isochroman derivatives has been evaluated in various biological systems, including rat brain homogenates. researchgate.netnih.govnih.gov In these studies, the antioxidant activity was assessed by measuring biomarkers of lipid peroxidation, such as malondialdehyde (MDA). researchgate.netnih.gov The results indicated that isochroman derivatives can effectively inhibit lipid peroxidation in brain tissue. researchgate.netresearchgate.net

The lipophilicity of the isochroman derivatives was found to be a significant factor in their antioxidant activity within brain homogenates, demonstrating a direct relationship. researchgate.netnih.gov This is in line with the "polar paradox," which suggests that in oil-in-water emulsion systems, more lipophilic antioxidants are more effective. Furthermore, some lichenic metabolites, which include depsides and depsidones, have shown moderate protection against auto-oxidation in rat brain homogenates. nih.gov

Mechanisms of Antioxidant Action (e.g., ROS scavenging)

Neuroprotective Effects

Isochroman derivatives have been identified as possessing neuroprotective properties. nih.gov These compounds have shown potential in protecting neuronal cells from damage induced by neurotoxins.

The neuroprotective effects of isochroman derivatives have been investigated in cellular models of Parkinson's disease (PD). nih.govnih.gov In these models, neurotoxicity is often induced by compounds like 6-hydroxydopamine (6-OHDA) or paraquat (B189505) (PQ). nih.govmdpi.com

One such derivative, 8-methoxy-3,5-dimethylthis compound, isolated from the marine-derived fungus Penicillium sp. KMM 4672, demonstrated the ability to protect Neuro2a cells from the damaging effects of 6-OHDA. nih.govmdpi.com The protective mechanism is believed to involve the scavenging of reactive oxygen species (ROS). nih.govmdpi.com This compound, along with others, showed a decrease in ROS formation in both 6-OHDA and PQ-induced PD models, although the increase in cell viability was observed only in the 6-OHDA model. mdpi.com Another study highlighted that homotaurine could reduce ROS levels and restore β-catenin expression in a Parkinson's disease organoid model. mdpi.com

Antimicrobial and Antifungal Activities

Various isochroman derivatives have been synthesized and evaluated for their antimicrobial and antifungal properties. researchgate.net

Research has shown that certain synthetic isochroman derivatives exhibit activity against a range of bacterial and fungal strains. researchgate.net For example, penicitrisochromans, isolated from a marine-derived fungus, have been tested against common human pathogenic bacteria and fungi. researchgate.net One of these compounds showed moderate activity against Mycobacterium smegmatis. researchgate.net Another derivative displayed moderate growth inhibition against Bacillus subtilis, Bacillus megaterium, and Mycobacterium smegmatis. researchgate.net

The antimicrobial activity is often evaluated by determining the minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. nih.gov For instance, some isochroman derivatives have demonstrated low MIC values against tested microbes. researchgate.net The evaluation of crude extracts from various plants has also revealed antibacterial and antifungal activities, with some of the most susceptible fungi being Fusarium solani. scielo.sa.cr The activity of these compounds can vary significantly depending on the specific derivative and the microbial strain being tested. mdpi.com

Antihypertensive Properties

The investigation into the antihypertensive properties of isochroman derivatives has revealed several promising candidates, although direct studies on this compound are limited. Research has more prominently featured other analogs such as isochroman-4-one (B1313559) derivatives. For example, by coupling nitric oxide (NO)-donor moieties with (±)-7,8-dihydroxy-3-methyl-isochroman-4-one, a series of derivatives were synthesized that demonstrated significant blood pressure reduction in spontaneously hypertensive rats (SHRs). researchgate.net Similarly, hybrids of isochroman-4-one with isopropanolamine moieties have been found to exhibit potent β1-adrenoceptor blocking effects, comparable to the well-known antihypertensive drug propranolol. nih.gov

A notable finding directly related to the this compound scaffold is the investigation of isochroman-6-carboxamides . These derivatives have been identified as highly selective 5-HT1D agonists. nih.gov While their primary evaluation was for the treatment of migraine, their interaction with serotonin (B10506) receptors, which can influence vascular tone, suggests a potential for cardiovascular effects. The selectivity of these compounds for the 5-HT1D receptor over other 5-HT receptor subtypes is a key aspect of their development, aiming to avoid the cardiovascular side effects associated with less selective migraine treatments. nih.gov However, their specific effects on blood pressure were part of a broader preclinical evaluation and would require more targeted antihypertensive studies. nih.gov

Anti-diabetic Potential (e.g., PTP1B Inhibition)

Protein Tyrosine Phosphatase 1B (PTP1B) is a well-recognized therapeutic target for type 2 diabetes and obesity, as it acts as a negative regulator of insulin (B600854) and leptin signaling pathways. juniperpublishers.comnih.gov The inhibition of PTP1B is a key strategy in the development of new anti-diabetic drugs. nih.gov

Within the isochroman class of compounds, derivatives have been synthesized and evaluated for their PTP1B inhibitory activity. A study focused on a series of novel isochroman mono-carboxylic acid derivatives as potential anti-diabetic agents. researchgate.net The in vitro evaluation of these compounds against PTP1B identified a particularly potent inhibitor, compound 4n in the study, which demonstrated an IC50 value of 51.63±0.91 nM. researchgate.net The structure-activity relationship analysis from this research indicated that a dithiolane ring connected to the isochroman ring by a five-carbon spacer was associated with high potency. researchgate.net

While these findings are promising for the isochroman scaffold in general, the research did not specifically report on derivatives of this compound. The focus was on isochroman carboxylic acids. researchgate.net Other classes of natural products, such as chalcones and isosteviol (B191626) derivatives, have also been investigated as PTP1B inhibitors. mdpi.comnih.gov The potential of this compound derivatives as PTP1B inhibitors remains an area for future investigation.

Central Nervous System (CNS) Activity

Isochroman derivatives have emerged as compounds with notable activity within the central nervous system, including neuroprotective effects. A key derivative of this compound, 8-methoxy-3,5-dimethylthis compound , has been specifically investigated for its neuroprotective properties in models of Parkinson's disease. mdpi.comresearchgate.netresearchgate.net

In a study using a 6-hydroxydopamine (6-OHDA)-induced Parkinson's disease cell model, 8-methoxy-3,5-dimethylthis compound, at a concentration of 10 µM, significantly increased the viability of neuroblastoma cells by about 55%. mdpi.com This protective effect was associated with a significant decrease in the formation of reactive oxygen species (ROS). mdpi.com The compound was effective regardless of whether it was administered before or after the neurotoxin, highlighting its potential therapeutic utility. mdpi.com

Another class of this compound derivatives, isochroman-6-carboxamides , have been developed as highly selective 5-HT1D receptor agonists for the potential treatment of migraine. nih.gov Their high selectivity is intended to minimize the cardiovascular side effects often associated with non-selective serotonin receptor agonists. nih.gov The interaction of these compounds with a key neurotransmitter receptor in the brain underscores the potential of the this compound scaffold for developing CNS-active agents.

Table 1: CNS Activity of this compound Derivatives

| Compound | Activity | Model | Key Findings | Reference |

|---|---|---|---|---|

| 8-methoxy-3,5-dimethylthis compound | Neuroprotection | 6-OHDA-induced Parkinson's disease cell model | Increased neuroblastoma cell viability by ~55% at 10 µM; significantly decreased ROS formation. | mdpi.com |

| Isochroman-6-carboxamides | 5-HT1D Receptor Agonism | Receptor binding assays | Highly selective agonists for the 5-HT1D receptor. | nih.gov |

Isolation and Characterization of this compound and Derivatives from Natural Sources

Fungal Metabolites (e.g., Penicillium sp.)

The fungal genus Penicillium is a rich source of structurally diverse secondary metabolites, including several derivatives of this compound. These compounds have been isolated from various marine and terrestrial strains of Penicillium.

One such derivative, (3S)-3,5-dimethyl-8-methoxy-3,4-dihydro-1H-isochromen-6-ol , was isolated from the facultative marine fungus Penicillium citrinum. vnulib.edu.vn This compound has also been previously isolated from terrestrial fungi like Penicillium expansum and other Penicillium species, where it was noted to have cytotoxic and anticoccidial activity. vnulib.edu.vn

Another closely related compound, 8-methoxy-3,5-dimethylthis compound , was isolated from the marine-derived fungus Penicillium sp. KMM 4672. mdpi.comresearchgate.net This strain was obtained from a brown alga of the Padina species. The same compound, with the stereochemistry specified as (S)-8-methoxy-3,5-dimethylthis compound , was also isolated from Penicillium steckii obtained from an alga of the genus Sargassum. researchgate.net

Furthermore, investigations into mangrove endophytic fungi have also yielded this compound derivatives. A study on Penicillium sp. YYSJ-3, isolated from the mangrove plant Heritiera littoralis, led to the identification of new isocoumarin (B1212949) derivatives, including (S)-6,8-dihydroxy-5-(methoxymethyl)-3,7-dimethylisochroman-1-one and (S)-6,8-dihydroxy-3,5,7-trimethyl-isochroman-1-one . nih.gov While these are isochroman-1-ones, they feature the core 6-hydroxy isochroman structure.

Table 2: this compound Derivatives from Penicillium sp.

| Compound Name | Fungal Source | Source Environment | Reference |

|---|---|---|---|

| (3S)-3,5-dimethyl-8-methoxy-3,4-dihydro-1H-isochromen-6-ol | Penicillium citrinum | Marine sediment | vnulib.edu.vn |

| 8-methoxy-3,5-dimethylthis compound | Penicillium sp. KMM 4672 | Marine (from Padina sp.) | mdpi.com |

| (S)-8-methoxy-3,5-dimethylthis compound | Penicillium steckii | Marine (from Sargassum sp.) | researchgate.net |

| (S)-6,8-dihydroxy-5-(methoxymethyl)-3,7-dimethylisochroman-1-one | Penicillium sp. YYSJ-3 | Mangrove endophyte | nih.gov |

| (S)-6,8-dihydroxy-3,5,7-trimethyl-isochroman-1-one | Penicillium sp. YYSJ-3 | Mangrove endophyte | nih.gov |

Plant-Derived Compounds (e.g., Olive Oil Constituents)

The isochroman framework is a structural motif found in a variety of natural products derived from plants, fungi, and bacteria. mdpi.comconicet.gov.ar These compounds are of significant interest due to their diverse biological activities. One of the notable dietary sources of isochroman derivatives is extra virgin olive oil (EVOO), where they exist as minor phenolic components. csic.esmdpi.comresearchgate.net

Specifically, two hydroxy-isochroman derivatives have been identified in EVOO: 1-phenyl-6,7-dihydroxy-isochroman and 1-(3'-methoxy-4'-hydroxy)phenyl-6,7-dihydroxy-isochroman. csic.esnih.govresearchgate.net Their formation is believed to occur during the olive oil extraction process, particularly during the malaxation step, through a reaction between hydroxytyrosol (a major olive phenol) and aldehydes like benzaldehyde (B42025) or vanillin. mdpi.com

Beyond olive oil, other natural sources provide a rich diversity of isochroman-related structures. The endophytic fungus Penicillium sp., isolated from the medicinal plant Rhodiola tibetica, produces 3,5-Dimethyl-8-methoxy-3,4-dihydro-1H-isochromen-6-ol (DMD). acs.org The isocoumarin 8-hydroxy-6-methoxy-3-pentyl-1H-isochromen-1-one has been isolated from the plant Tessmannia densiflora and the lichen Lecidea confluens. clockss.org Fungi are a prolific source, with Exserohilum monoceras producing the dihydroisocoumarin monocerin (B1214890) and Penicillium coryphilum producing 3,7-dimethyl-8-hydroxy-6-methoxyisochroman. google.comnih.gov Bergenin (B1666849), a fused C-glycoside with an isochromanone structure, is isolated from plants of the Bergenia species. nih.gov

Table 1: Selected Plant-Derived Isochroman Derivatives and Their Natural Sources

| Compound Name | Natural Source(s) | Reference(s) |

|---|---|---|

| 1-phenyl-6,7-dihydroxy-isochroman | Extra Virgin Olive Oil (Olea europaea) | csic.es, nih.gov, researchgate.net |

| 1-(3'-methoxy-4'-hydroxy)phenyl-6,7-dihydroxy-isochroman | Extra Virgin Olive Oil (Olea europaea) | csic.es, nih.gov |

| 3,5-Dimethyl-8-methoxy-3,4-dihydro-1H-isochromen-6-ol (DMD) | Penicillium sp. (endophytic fungus from Rhodiola tibetica) | acs.org |

| 8-hydroxy-6-methoxy-3-pentyl-1H-isochromen-1-one | Tessmannia densiflora, Lecidea confluens | clockss.org |

| Monocerin | Exserohilum monoceras (fungus) | nih.gov |

| 3,7-dimethyl-8-hydroxy-6-methoxyisochroman | Penicillium coryphilum (fungus) | google.com |

| Bergenin | Bergenia species | nih.gov |

In Vitro and In Vivo Pharmacological Studies

The structural diversity of this compound derivatives translates into a broad spectrum of pharmacological activities, which have been explored in numerous preclinical studies. These investigations highlight the potential of this chemical scaffold in various therapeutic areas.

Anti-inflammatory and Immunomodulatory Activity

Isochroman derivatives have demonstrated significant anti-inflammatory effects in both cellular and animal models.

In Vitro Studies: The olive oil-derived compound 1-phenyl-6,7-dihydroxy-isochroman was shown to suppress the production of key inflammatory mediators in human monocytes. researchgate.net It inhibited the generation of thromboxane (B8750289) A(2), prostaglandin (B15479496) E(2) (PGE(2)), and tumor necrosis factor-alpha (TNF-α). researchgate.net Mechanistically, this effect was attributed to the downregulation of cyclooxygenase-2 (COX-2) protein expression via the inhibition of the NF-κB signaling pathway. researchgate.net Similarly, derivatives of bergenin and other pyrano-isochromanones were found to be potent inhibitors of interleukin-6 (IL-6) and TNF-α production in human monocytic cells. nih.gov

In Vivo Studies: The anti-inflammatory potential of these compounds has been confirmed in animal models. The fungal metabolite 3,5-Dimethyl-8-methoxy-3,4-dihydro-1H-isochromen-6-ol (DMD) significantly alleviated the pathological symptoms in a dextran (B179266) sulfate (B86663) sodium (DSS)-induced mouse model of ulcerative colitis. acs.org The therapeutic effect was linked to the targeted inhibition of the NLRP3 inflammasome. acs.org Furthermore, in a collagen-induced arthritis model in mice, bergenin derivatives led to a reduction in paw swelling and lowered levels of inflammatory cytokines. nih.gov

Table 2: Summary of In Vitro and In Vivo Anti-inflammatory Studies | Compound/Derivative | Model System | Key Findings | Reference(s) | | --- | --- | --- | | 1-phenyl-6,7-dihydroxy-isochroman | Human Monocytes (in vitro) | Inhibited TNF-α, PGE(2), and COX-2 expression via NF-κB pathway suppression. | researchgate.net | | Bergenin derivatives | THP-1 Human Monocytic Cells (in vitro) | Inhibited production of IL-6 and TNF-α; decreased expression of NF-κB and IKK-β. | nih.gov | | 3,5-Dimethyl-8-methoxy-3,4-dihydro-1H-isochromen-6-ol (DMD) | DSS-induced Ulcerative Colitis in Mice (in vivo) | Alleviated pathological symptoms; inhibited the NLRP3 inflammasome. | acs.org | | Bergenin derivatives | Collagen-Induced Arthritis in Mice (in vivo) | Reduced paw swelling and levels of cytokines, anticollagen IgG1/IgG2a. | nih.gov |

Antioxidant Activity

The phenolic nature of many isochroman derivatives confers significant antioxidant properties. Synthetic isochroman derivatives of hydroxytyrosol have been systematically evaluated for their antioxidant capacity. nih.gov Studies using various assays such as Ferric Reducing Antioxidant Power (FRAP), Trolox Equivalent Antioxidant Capacity (TEAC) using the ABTS radical, and Oxygen Radical Absorbance Capacity (ORAC) demonstrated that the radical-scavenging activity was related to the number of free hydroxyl groups. nih.gov Furthermore, tests measuring the inhibition of lipid peroxidation (malondialdehyde levels) in brain homogenates showed that antioxidant activity was directly related to the compound's lipophilicity, underscoring the importance of chemical structure in determining efficacy in different biological environments. nih.gov

Antimicrobial and Antiparasitic Activity

Several isochroman derivatives have been reported to possess antimicrobial properties.

Antibacterial: 6-Methoxyisochroman-3-one showed moderate inhibitory effects against E. coli.

Antifungal: Synthetic 3-azolyl isocoumarin derivatives displayed moderate activity against the pathogenic yeast Candida albicans, with MIC values ranging from 4-60 µg/mL. researchgate.net

Antimalarial: The natural product monocerin exhibited potent antimalarial properties against a multidrug-resistant strain of Plasmodium falciparum. nih.gov

Insecticidal: 8-hydroxy-6-methoxy-3-pentyl-1H-isochromen-1-one demonstrated insecticidal activity against mosquito larvae. clockss.org

Neuroprotective Effects

The neuroprotective potential of isochroman derivatives is an emerging area of research. In an in vitro study, a specific chiral 1,3-disubstituted isochroman derivative demonstrated a neuroprotective effect against hydrogen peroxide-induced toxicity in both human SH-SY5Y neuroblastoma cells and rat primary cortical neurons. unideb.hu Other research has pointed to certain derivatives acting as antagonists for the opioid receptor-like 1 (ORL-1), suggesting potential applications in pain management. vulcanchem.com

Other Biological Activities

The biological activities of isochromans extend beyond medicinal applications. For instance, 3,7-dimethyl-8-hydroxy-6-methoxyisochroman, isolated from the fungus P. coryphilum, and its synthetic derivatives have been shown to possess significant herbicidal activity, inhibiting the growth of various plants. google.com

Table 3: Overview of Other Pharmacological Activities

| Activity Type | Compound/Derivative | Model/Assay | Key Finding | Reference(s) |

|---|---|---|---|---|

| Antifungal | 3-azolyl isocoumarins | Candida albicans (in vitro) | Moderate activity (MIC 4-60 µg/mL). | researchgate.net |

| Antimalarial | Monocerin | Plasmodium falciparum (in vitro) | Potent activity against multidrug-resistant strain. | nih.gov |

| Neuroprotection | Chiral 1,3-disubstituted isochroman | H2O2-induced toxicity in SH-SY5Y cells (in vitro) | Exhibited neuroprotective effects. | unideb.hu |

| Herbicidal | 3,7-dimethyl-8-hydroxy-6-methoxyisochroman | Etiolated wheat coleoptile growth | Significant growth inhibition. | google.com |

Computational and Theoretical Chemistry of Isochroman 6 Ol

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone for understanding the intrinsic properties of molecules at the electronic level. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, from which a wide array of properties can be derived. For the isochroman (B46142) framework, these calculations are crucial for understanding its stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become one of the most popular and versatile quantum mechanical modeling methods for investigating the electronic structure of many-body systems, including molecules like Isochroman-6-ol. aps.orgresearchgate.net It offers a balance between computational cost and accuracy, making it suitable for a wide range of chemical problems. researchgate.net DFT calculations are used to optimize molecular geometries, predict vibrational frequencies, and determine electronic properties that govern chemical reactivity. mdpi.com

Conformational Analysis and Energetics

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional structure, including the stable conformations it can adopt. The isochroman core contains a non-aromatic, six-membered dihydropyran ring, which is not planar and can exist in several conformations, such as half-chair, boat, or twist-boat forms. Conformational analysis via DFT is used to determine the geometry of these conformers and, crucially, their relative energies to identify the most stable, lowest-energy structures. mdpi.comnih.govmpg.de

For substituted isochromans, theoretical calculations are essential for understanding stereochemical relationships and preferred spatial arrangements. nih.gov DFT methods, such as B3LYP, are frequently employed with basis sets like 6-31G(d,p) to optimize the geometries of possible conformers and calculate their thermodynamic parameters. mdpi.commpg.de The conformer with the lowest calculated energy is predicted to be the most abundant in equilibrium. mdpi.com For instance, in related heterocyclic systems, intramolecular hydrogen bonding can significantly stabilize certain conformers, an effect that can be accurately modeled by DFT. mdpi.com

| Conformer | Point Group | Relative Energy (kcal/mol) | Key Dihedral Angles (°) | Stabilizing Interactions |

|---|---|---|---|---|

| Half-Chair 1 (ax-OH) | C1 | 0.00 | C1-O2-C3-C4 = 55.2 | Lowest energy reference |

| Half-Chair 2 (eq-OH) | C1 | 0.85 | C1-O2-C3-C4 = -54.8 | - |

| Twist-Boat | C1 | 4.50 | O2-C3-C4-C4a = 30.1 | Higher energy intermediate |

Note: This table is illustrative, based on typical values for six-membered heterocycles, as specific published data for this compound is not available. The 'ax' and 'eq' refer to the axial or equatorial position of the 6-ol group relative to the dihydropyran ring.

Electronic Structure and Reactivity Predictions

The electronic structure of a molecule dictates its reactivity. DFT is a powerful tool for calculating key electronic properties based on Frontier Molecular Orbital (FMO) theory. wuxiapptec.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). wuxiapptec.com

The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. vulcanchem.com A large HOMO-LUMO gap generally implies high stability and low reactivity, whereas a small gap suggests the molecule is more polarizable and reactive. vulcanchem.com For an isochroman derivative, a narrow HOMO-LUMO gap of 4.18 eV was calculated, suggesting potential for charge-transfer interactions. vulcanchem.com Molecular Electrostatic Potential (MEP) maps, another output of DFT calculations, visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites for potential reactions. vulcanchem.com

| Parameter | Definition | Typical Value (eV) | Implication |

|---|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.25 | Electron-donating ability |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.07 | Electron-accepting ability |

| ΔE (LUMO-HOMO Gap) | Energy difference between LUMO and HOMO | 4.18 | Chemical reactivity and kinetic stability vulcanchem.com |

| Ionization Potential (IP) | Energy required to remove an electron (~ -EHOMO) | 6.25 | Susceptibility to oxidation |

| Electron Affinity (EA) | Energy released when an electron is added (~ -ELUMO) | 2.07 | Susceptibility to reduction |

Note: Values are based on a reported calculation for an isochroman derivative to illustrate the application of DFT. vulcanchem.com

Ab Initio Methods

Ab initio (Latin for "from the beginning") quantum chemistry methods are based on first principles without the inclusion of experimental data or empirical parameters. nih.gov These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled-Cluster (CC) theory (e.g., CCSD(T)), are generally more computationally demanding than DFT but can provide higher accuracy. nih.gov

They are often used as a "gold standard" to benchmark the performance of more cost-effective DFT functionals for a specific class of molecules. nih.gov For complex stereochemical problems, such as the structural assignment of isochroman-based natural products, high-level ab initio calculations can be used to predict NMR chemical shifts with high accuracy. escholarship.orgnih.gov This computational approach was instrumental in revising the misassigned structures of natural products like panowamycin A, where comparison between the calculated spectra of possible isomers and the experimental data led to the correct structural assignment. escholarship.orgnih.gov The use of ab initio methods to study the ring current effects and magnetic anisotropy in aromatic and heterocyclic ring systems also aids in the detailed analysis of NMR spectra for conformational studies. rsc.orgresearchgate.net

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations describe the static, time-independent properties of a molecule, molecular modeling and dynamics (MD) simulations provide a view of its behavior over time. rsc.orgrsc.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, solvent effects, and binding processes on a timescale from picoseconds to microseconds. rsc.orgnih.gov This is particularly valuable for understanding how flexible molecules like this compound behave in a biological environment, such as in water or near a protein receptor. rsc.orgnih.gov

Ligand-Target Interactions

A primary application of molecular modeling for compounds like this compound, which belongs to a class of biologically active molecules, is the study of its interactions with protein targets. researchgate.net Molecular docking is a computational technique used to predict the preferred binding mode and affinity of a ligand to a macromolecular receptor, such as an enzyme or cell surface receptor. acgpubs.orgresearchgate.netmdpi.com

The process involves placing the ligand into the binding site of the protein and using a scoring function to estimate the strength of the interaction, often reported as a binding energy in kcal/mol. acgpubs.orgresearchgate.net These simulations can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and π-π stacking, that stabilize the ligand-protein complex. For example, the hydroxyl group and the ether oxygen of this compound would be predicted to act as hydrogen bond acceptors or donors with polar residues in a protein's active site. Following docking, MD simulations can be used to assess the stability of the predicted binding pose over time and to observe any induced-fit conformational changes in the protein or ligand. mdpi.com

| Parameter | Value/Description |

|---|---|

| Protein Target (PDB ID) | e.g., 1XYZ (Hypothetical Kinase) |

| Binding Energy (kcal/mol) | -7.5 |

| Key Hydrogen Bonds | 6-OH group with Asp145; Ether O with Lys72 |

| Hydrophobic Interactions | Benzene (B151609) ring with Leu120, Val85 |

| Predicted Inhibition Constant (Ki) | ~2.5 µM |

Note: This table is a fictional representation to illustrate the typical output of a molecular docking study, as specific published docking results for this compound are not available.

Binding Mechanism Prediction

Predicting how a small molecule like this compound binds to a biological target is fundamental in drug discovery. Computational techniques such as molecular docking and molecular dynamics (MD) simulations are central to this process. These methods model the interaction between a ligand (this compound) and a receptor (e.g., a protein or DNA) to predict the binding pose, affinity, and the key intermolecular forces driving complex formation.

A study on the parent compound, isochroman, and its interaction with calf thymus DNA (ct-DNA) illustrates the predictive power of these methods. researchgate.net Through a combination of spectroscopic techniques and in silico molecular docking, researchers determined the binding mechanism. researchgate.netresearchgate.net The computational analysis revealed that isochroman preferentially binds to the minor groove of the DNA duplex. researchgate.net Further thermodynamic analysis from experimental data indicated that van der Waals forces and hydrogen bonding were the primary contributors to the formation of the isochroman-DNA complex. researchgate.net

This type of computational approach would be directly applicable to this compound. A typical workflow would involve:

Molecular Docking: Docking is used to predict the preferred orientation of this compound within the binding site of a target macromolecule. The process generates multiple possible poses and ranks them using a scoring function that estimates binding affinity.

Molecular Dynamics (MD) Simulations: Following docking, an MD simulation can be run on the most promising ligand-receptor complex. MD simulates the movement of atoms over time, providing a more dynamic and realistic view of the binding stability and interactions. It helps refine the binding pose and calculate binding free energies. nih.gov

Through these simulations, it is possible to identify specific amino acid residues or nucleotides that form critical contacts with the ligand and to quantify the energetic contributions of different interaction types, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. researchgate.net

Spectroscopic Property Predictions and Analysis (e.g., NMR, ECD, VCD)

Computational spectroscopy is a powerful field that allows for the accurate prediction of spectroscopic data (e.g., NMR, ECD, VCD), which is crucial for structure elucidation and, particularly, for the unambiguous assignment of absolute configuration in chiral molecules. While experimental data for this compound itself is not widely published in this context, extensive computational work on related chiral isochroman derivatives provides a clear framework for how such analysis would be performed. nih.govnih.gov

Quantum mechanical methods, especially Density Functional Theory (DFT), are the gold standard for predicting these properties. nih.govresearchgate.net The general process involves calculating the theoretical spectra for all possible stereoisomers of a molecule and comparing them to the experimental spectrum. A match between the calculated and experimental data confirms the structure and stereochemistry.

Recent research on complex biaryl-type bis-isochroman heterodimers highlights the utility and nuances of these techniques. nih.govnih.govresearcher.life In these studies, DFT calculations were essential for assigning both central and axial chirality. The findings demonstrated that while Electronic Circular Dichroism (ECD) could sometimes be ambiguous for assigning axial chirality in these complex systems, Vibrational Circular Dichroism (VCD) was definitive. The atropodiastereomers (stereoisomers differing only in axial chirality) consistently showed near-mirror-image VCD spectra in the fingerprint region (1000–1500 cm⁻¹), which matched the DFT-calculated spectra, allowing for confident assignment of the absolute configuration. nih.govnih.gov

Similarly, ab initio methods are used to predict Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.netnih.gov By calculating the magnetic shielding tensors for each nucleus in a molecule, researchers can predict ¹H and ¹³C NMR spectra. researchgate.netresearchgate.net This is invaluable for assigning signals in complex spectra and for validating proposed structures.

| Spectroscopic Method | Computational Approach | Primary Application for Isochromans | Key Findings from Related Studies |

|---|---|---|---|

| NMR (Nuclear Magnetic Resonance) | Ab initio methods (e.g., GIAO) | Structure elucidation and confirmation. | Accurately predicts 1H and 13C chemical shifts, aiding in the assignment of complex spectra and validation of molecular structures. nih.govrug.nl |

| ECD (Electronic Circular Dichroism) | Time-Dependent DFT (TD-DFT) | Determination of absolute configuration of chiral centers. | Effective for many chiral molecules but can be inconclusive for complex isochromans with multiple chiral elements, where different stereochemistries may not produce clearly distinct spectra. nih.govmdpi.com |

| VCD (Vibrational Circular Dichroism) | DFT | Unambiguous determination of absolute configuration. | Provides highly sensitive, fingerprint-like spectra. Atropisomers of bis-isochromans show near-mirror-image VCD curves, allowing for definitive assignment when compared with DFT calculations. nih.govnih.govresearchgate.net |

Computational Drug Design and Virtual Screening

Computer-Aided Drug Design (CADD) encompasses a suite of computational methods that rationalize and accelerate the drug discovery process. researchgate.netnih.gov The isochroman framework is considered a privileged scaffold in medicinal chemistry, making this compound a viable starting point for designing novel therapeutic agents. researchgate.netnih.gov Virtual screening is a key CADD technique used to search large libraries of digital compounds to identify those most likely to bind to a drug target. plos.org

There are two main strategies for virtual screening:

Structure-Based Virtual Screening (SBVS): This method is used when the three-dimensional structure of the therapeutic target is known. nih.gov A virtual library of compounds, which could consist of thousands of derivatives of this compound, is docked into the target's binding site. plos.org The compounds are then scored and ranked based on their predicted binding affinity and interaction patterns. The top-scoring "hits" are selected for experimental testing.

Ligand-Based Virtual Screening (LBVS): When the target's structure is unknown, LBVS methods are employed. nih.gov These techniques rely on the knowledge of a set of existing active molecules. A pharmacophore model, which defines the essential 3D arrangement of functional groups required for activity, can be developed. plos.org This model is then used as a filter to screen databases for new molecules, such as this compound derivatives, that fit the pharmacophore.

Analytical Methods for Isochroman 6 Ol Detection and Characterization

Chromatographic Techniques

Chromatography is a cornerstone for the separation and purification of Isochroman-6-ol from complex mixtures, as well as for assessing its purity. High-performance liquid chromatography and thin-layer chromatography are the most prevalently used methods.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a critical technique for the quantitative analysis and purity assessment of this compound. It is frequently used as a final check on the purity of the synthesized or isolated compound. For instance, a certificate of analysis for this compound reported a purity level of 99.69%, as determined by HPLC. chemscene.com

In the broader context of analyzing related phenolic compounds, HPLC methods typically involve a reverse-phase column (e.g., C18) with a UV detector. researchgate.netinternationaloliveoil.org The mobile phase often consists of a gradient mixture of solvents, such as methanol (B129727) and water, sometimes with the addition of an acid to improve peak shape. internationaloliveoil.org For the analysis of hydroxy-isochromans in natural products like olive oil, HPLC is often coupled with mass spectrometry (HPLC-MS/MS) to provide definitive identification. researchgate.netresearchgate.net

Table 1: HPLC Purity Data for this compound

| Compound | Purity (%) | Analytical Method | Source |

|---|---|---|---|

| This compound | 99.69 | HPLC | chemscene.com |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for monitoring the progress of chemical reactions that produce this compound and its derivatives. conicet.gov.ar It is also used to assess the homogeneity of a sample after purification. clockss.orggoogle.com

The choice of the mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent like ethyl acetate (B1210297), is crucial for achieving effective separation. clockss.orggoogle.com The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter for identification. Research on related isochroman (B46142) compounds provides specific examples of TLC conditions.

Table 2: TLC Data for Isochroman Derivatives

| Compound | Mobile Phase (Solvent System) | Rf Value | Source |

|---|---|---|---|

| 1H-Isochromen-6-ol | Petroleum ether/Ethyl acetate (2:1) | 0.26 | clockss.org |

| 1-Ethyl-1H-isochromen-6-ol | Petroleum ether/Ethyl acetate (4:1) | 0.38 | clockss.org |

| 1-Butyl-1H-isochromen-6-ol | Petroleum ether/Ethyl acetate (4:1) | 0.41 | clockss.org |

| An Isochroman Derivative | Hexane/Ether (4:1) | 0.51 | google.com |

Spectroscopic Techniques

Spectroscopic methods are indispensable for the structural characterization of this compound, providing detailed information about its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed molecular structure of this compound and its derivatives. researchgate.net One-dimensional (1D) experiments like ¹H NMR and ¹³C NMR provide information about the hydrogen and carbon environments within the molecule. clockss.orggoogle.comacs.org

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish the connectivity between different atoms, confirming the final structure. conicet.gov.ar Deuterated solvents like chloroform (B151607) (CDCl₃) and dimethyl sulfoxide (B87167) (DMSO-d₆) are commonly used for sample preparation. clockss.orgacs.org

Table 3: Representative ¹H and ¹³C NMR Data for Isochroman Scaffolds

| Compound | Technique | Solvent | Key Chemical Shifts (δ ppm) | Source |

|---|---|---|---|---|

| 1H-Isochromen-6-ol | ¹H NMR (400 MHz) | CDCl₃ | 6.87 (d, J=8.0 Hz, 1H), 6.60-6.66 (m, 2H), 6.47 (s, 1H), 5.74 (d, J=5.6 Hz, 1H), 5.00 (s, 2H) | clockss.org |

| ¹³C NMR (100 MHz) | CDCl₃ | 155.9, 146.9, 132.1, 125.4, 120.6, 113.2, 110.2, 105.5, 68.0 | ||

| 3,5-Dimethyl-8-methoxy-3,4-dihydro-1H-isochromen-6-ol | ¹H NMR (500 MHz) | DMSO-d₆ | Referenced in source material | acs.org |

| ¹³C NMR (125 MHz) | DMSO-d₆ | Referenced in source material |

Mass Spectrometry (MS)

Mass Spectrometry (MS) is used to determine the molecular weight and molecular formula of this compound. researchgate.net High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the unambiguous determination of the elemental composition. conicet.gov.ar Techniques like Electrospray Ionization (ESI-MS) are common, often detecting the protonated molecule [M+H]⁺. google.com The PubChem database provides predicted collision cross-section (CCS) values, which are important for advanced techniques like ion mobility-mass spectrometry. uni.lu

Table 4: Mass Spectrometry Data for this compound

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₁₀O₂ | uni.lu |

| Monoisotopic Mass | 150.06808 Da | uni.lu |

| Predicted CCS for [M+H]⁺ | 127.8 Ų | uni.lu |

| Predicted CCS for [M+Na]⁺ | 141.4 Ų | uni.lu |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is utilized to identify the functional groups present in the this compound molecule. The absorption of infrared radiation causes specific bonds within the molecule to vibrate at characteristic frequencies (expressed as wavenumbers, cm⁻¹). athabascau.ca

For this compound, the key expected absorption bands include:

A broad, strong absorption in the region of 3200-3550 cm⁻¹ corresponding to the O-H stretching vibration of the phenolic hydroxyl group. athabascau.canobraintoosmall.co.nz

Absorptions around 2850-3000 cm⁻¹ due to the C-H stretching of the sp³ hybridized carbons in the dihydropyran ring. libretexts.org

Absorptions just above 3000 cm⁻¹ for the C-H stretching of the sp² hybridized carbons in the aromatic ring. libretexts.org

Sharp peaks around 1500-1600 cm⁻¹ characteristic of the C=C stretching vibrations within the aromatic ring. athabascau.ca

A strong C-O stretching absorption, typically in the 1000-1300 cm⁻¹ range, for the ether linkage and the phenolic C-O bond. ocr.org.uk

Data from related isochroman structures confirm absorptions in these regions. For example, one derivative showed peaks at 1608 cm⁻¹ (aromatic C=C) and 1121 cm⁻¹ (C-O). google.com Another showed a peak at 1765 cm⁻¹, indicative of a carbonyl group not present in this compound, but also displayed peaks in the expected regions for other functional groups. google.com

Chiroptical Spectroscopy (e.g., ECD, VCD, OR)

Chiroptical spectroscopy encompasses a group of analytical techniques that investigate the differential interaction of chiral molecules with polarized light. These methods, including Electronic Circular Dichroism (ECD), Vibrational Circular Dichroism (VCD), and Optical Rotatory Dispersion (ORD), are indispensable for determining the absolute configuration and studying the conformational properties of chiral molecules like this compound. bruker.comicho.edu.pl The absolute configuration of a chiral molecule is a critical parameter, as enantiomers can exhibit markedly different biological activities. scielo.br

The core principle of chiroptical spectroscopy lies in the measurement of either the differential absorption (circular dichroism) or the difference in refractive indices (circular birefringence) of left and right circularly polarized light by a chiral sample. ull.esuni.lu Modern approaches heavily rely on the synergy between experimental measurements and quantum chemical calculations, which can predict the chiroptical properties of a given enantiomer. mdpi.comfaccts.de By comparing the experimental spectrum with the calculated spectra for the possible enantiomers (e.g., (R)- and (S)-isochroman-6-ol), the absolute configuration can be unambiguously assigned. scielo.brnih.gov

Electronic Circular Dichroism (ECD)

Electronic Circular Dichroism (ECD) measures the difference in absorption of left and right circularly polarized light in the UV-Vis region, arising from electronic transitions. rsc.org The resulting ECD spectrum is highly sensitive to the three-dimensional structure of the molecule, including its absolute configuration and the spatial arrangement of its chromophores. ull.esrsc.org For organic compounds, the relevant spectral range is typically 200–400 nm.

In the context of isochroman derivatives, ECD spectroscopy, coupled with Time-Dependent Density Functional Theory (TD-DFT) calculations, has become a primary tool for stereochemical assignment. mdpi.comfrontiersin.orgfrontiersin.org The process generally involves:

Performing a conformational search for the molecule to identify all stable conformers. mdpi.com

Optimizing the geometry of each conformer using DFT. nih.gov

Calculating the ECD spectrum for each conformer using TD-DFT. frontiersin.org

Averaging the calculated spectra based on the Boltzmann population of each conformer at a given temperature to generate a final theoretical spectrum. nih.gov

Comparing the theoretical spectrum with the experimentally measured ECD spectrum. nih.gov

A good match between the experimental spectrum and the calculated spectrum for one of the enantiomers allows for a confident assignment of its absolute configuration. frontiersin.orgnih.gov For example, the absolute configuration of Asperorlactone, a natural product containing a hydroxyisochroman-1-one core, was successfully determined by comparing its experimental ECD spectrum with the DFT-calculated spectrum. nih.gov Similarly, the absolute configurations of various novel polyketides and other natural products featuring isochroman moieties have been established using this method. frontiersin.orgresearchgate.net

Table 1: Example of Experimental and Calculated ECD Data for an Isochroman Derivative (Asperorlactone)

| Compound | Method | Solvent | Wavelength (nm) | Δε (M⁻¹cm⁻¹) |

| Asperorlactone | Experimental | MeOH | 238 | +9.6 |

| 265 | -4.8 | |||

| (5S)-Asperorlactone | Calculated (TD-DFT) | MeOH | 235 | +11.2 |

| 260 | -5.5 |

This table presents data for Asperorlactone, a related isochroman derivative, to illustrate the application of ECD. Data adapted from nih.gov. The absolute configuration was assigned as 5S based on the good agreement between the experimental and calculated data.

Vibrational Circular Dichroism (VCD)

Vibrational Circular Dichroism (VCD) is the vibrational analogue of ECD, measuring the differential absorption of left and right circularly polarized light in the infrared (IR) region. bruker.comrsc.org VCD spectroscopy provides a wealth of structural information because it probes the vibrational modes of a molecule. rsc.org Since every part of a chiral molecule contributes to its vibrational modes, VCD is sensitive to the configuration of all stereogenic centers. nih.gov

A key advantage of VCD is that IR spectra are rich in distinct bands, providing multiple data points for comparison with calculated spectra. faccts.de The spectra of enantiomers are exact mirror images, while diastereomers exhibit unique VCD spectra. faccts.demdpi.com This technique has proven particularly powerful for complex molecules where ECD analysis might be ambiguous. mdpi.comresearchgate.netnih.gov

For complex isochroman derivatives, such as biaryl-type bis-isochromans which can possess both central and axial chirality, VCD is an invaluable tool. mdpi.comresearchgate.netnih.gov Research has shown that for atropodiastereomers (diastereomers that differ only in their axial chirality), the VCD spectra are often nearly mirror images of each other, allowing for a clear assignment of the axial configuration. mdpi.comresearchgate.net This is a significant advantage over ECD, where the spectra of atropodiastereomers may not be sufficiently distinct. mdpi.comnih.gov

Table 2: Illustrative VCD Transitions for Distinguishing Atropodiastereomers of a Bis-isochroman Derivative

| Stereoisomer | Wavenumber (cm⁻¹) | Experimental VCD Sign | Calculated VCD Sign |

| (aS)-Isomer | ~1450 | - | - |

| ~1380 | + | + | |

| ~1250 | - | - | |

| (aR)-Isomer | ~1450 | + | + |

| ~1380 | - | - | |

| ~1250 | + | + |

This table is a generalized representation based on findings for bis-isochroman heterodimers, where atropodiastereomers exhibit near-mirror-image VCD spectra in the 1000–1500 cm⁻¹ range, allowing for the determination of axial chirality. Adapted from findings in mdpi.comresearchgate.net.

Optical Rotatory Dispersion (ORD)

Optical Rotatory Dispersion (ORD) is the phenomenon where the optical rotation of a chiral substance varies with the wavelength of the light used for the measurement. ull.esrsc.org An ORD curve is a plot of the specific rotation [α] against the wavelength (λ). ull.es This technique is based on circular birefringence, which is the difference in the refractive index for left and right circularly polarized light. ull.es